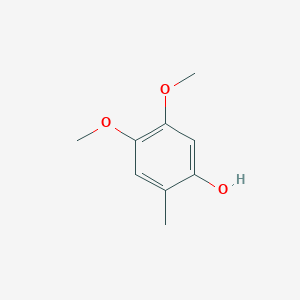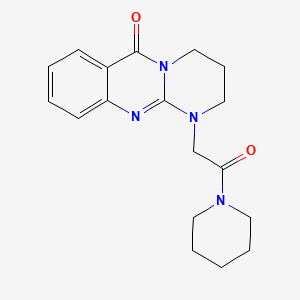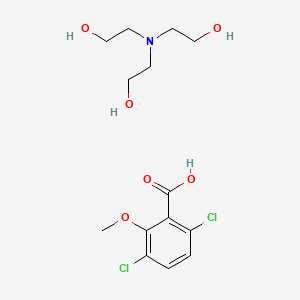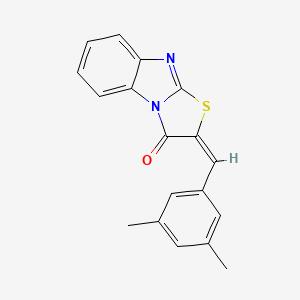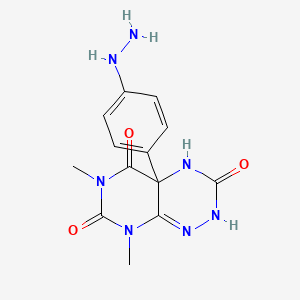
Pyrimido(5,4-e)-1,2,4-triazine-3,5,7(6H)-trione, 2,4,4a,8-tetrahydro-6,8-dimethyl-4a-(4-hydrazinophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimido(5,4-e)-1,2,4-triazine-3,5,7(6H)-trione, 2,4,4a,8-tetrahydro-6,8-dimethyl-4a-(4-hydrazinophenyl)- is a complex organic compound that belongs to the class of pyrimido-triazine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido-triazine derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Cyclization Reactions: Involving the condensation of appropriate hydrazine derivatives with diketones or ketoesters.
Substitution Reactions: Introducing various functional groups to the core structure to enhance biological activity.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, leading to different analogs.
Substitution: Various substitution reactions can introduce different functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Including acids, bases, or transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. They often include various substituted derivatives with enhanced biological activity.
Wissenschaftliche Forschungsanwendungen
Pyrimido-triazine derivatives have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential as enzyme inhibitors or receptor agonists/antagonists.
Medicine: Investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials or as catalysts in chemical reactions.
Wirkmechanismus
The mechanism of action of pyrimido-triazine derivatives typically involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed effects. The exact mechanism depends on the specific structure and functional groups of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimido(5,4-d)pyrimidines: Known for their anti-cancer properties.
Triazine derivatives: Widely used in agriculture as herbicides.
Pyrimidine derivatives: Commonly found in nucleic acids and pharmaceuticals.
Uniqueness
Pyrimido(5,4-e)-1,2,4-triazine-3,5,7(6H)-trione, 2,4,4a,8-tetrahydro-6,8-dimethyl-4a-(4-hydrazinophenyl)- stands out due to its unique structural features, which may confer specific biological activities not found in other similar compounds.
Eigenschaften
CAS-Nummer |
113458-64-3 |
|---|---|
Molekularformel |
C13H15N7O3 |
Molekulargewicht |
317.30 g/mol |
IUPAC-Name |
4a-(4-hydrazinylphenyl)-6,8-dimethyl-2,4-dihydropyrimido[5,4-e][1,2,4]triazine-3,5,7-trione |
InChI |
InChI=1S/C13H15N7O3/c1-19-9-13(15-11(22)18-17-9,10(21)20(2)12(19)23)7-3-5-8(16-14)6-4-7/h3-6,16H,14H2,1-2H3,(H2,15,18,22) |
InChI-Schlüssel |
HHHPITTUIVCSAG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=NNC(=O)NC2(C(=O)N(C1=O)C)C3=CC=C(C=C3)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


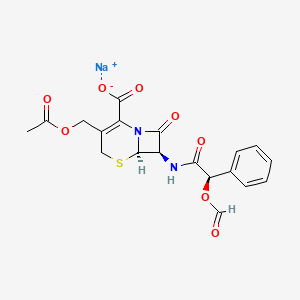
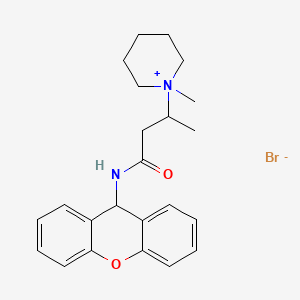



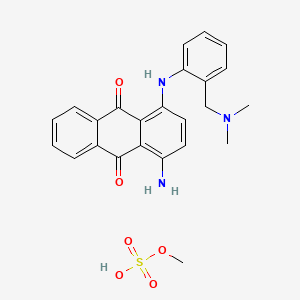
![[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone;pyridine-3-carboxylic acid](/img/structure/B12722177.png)

